molecular formula C17H15N3O2S B2384096 7-methyl-N-(2-(methylthio)phenyl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide CAS No. 877650-43-6

7-methyl-N-(2-(methylthio)phenyl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide

Cat. No. B2384096
M. Wt: 325.39
InChI Key: JIVRDHORTXZHLL-UHFFFAOYSA-N
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Description

The compound “7-methyl-N-(2-(methylthio)phenyl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide” is a derivative of pyrimidine . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .


Synthesis Analysis

A series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis . The synthesis process involves chemical transformations on the phenyl site of the compound .


Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a pyrimidine ring, which is an electron-rich nitrogen-containing heterocycle . The synthetic versatility of pyrimidine allows the generation of structurally diverse derivatives .

Scientific Research Applications

Structural and Synthetic Insights

Structural Modifications and Supramolecular Aggregation :Research on thiazolopyrimidines, which share structural similarities with the specified compound, explores how structural modifications influence supramolecular aggregation. These modifications lead to significant differences in intermolecular interaction patterns, controlled by weak interactions such as C-H…O, C-H…N, N-H…N, O-H…N, C-H…π, and π…π. This understanding is crucial for designing compounds with desired physical and chemical properties (Nagarajaiah & Begum, 2014).

Regioselective Synthesis :The regioselective synthesis of pyrazolo[1,5-a]pyrimidine-3-carboxamides, akin to the structural framework of the target compound, was explored. This synthesis involves creating 7-substituted derivatives, showcasing the versatility and synthetic accessibility of pyrimidine derivatives, which are significant for pharmaceutical development (Drev et al., 2014).

Biological Applications

Antifungal and Antimicrobial Activities :Pyrido[2,3-d]pyrimidine derivatives, related to the mentioned compound, have been synthesized and shown significant antifungal activities. This highlights the potential of such compounds in developing new antifungal agents, which is crucial given the rising resistance to existing drugs (Hanafy, 2011).

Anticancer and Anti-5-Lipoxygenase Agents :Novel pyrazolopyrimidines derivatives, bearing resemblance to the compound , were synthesized and evaluated for their anticancer and anti-5-lipoxygenase activities. These compounds displayed significant activity against certain cancer cell lines and inhibited 5-lipoxygenase, an enzyme involved in inflammation and cancer. This research underscores the therapeutic potential of pyrimidine derivatives in cancer and inflammatory diseases treatment (Rahmouni et al., 2016).

Future Directions

The future directions for this compound could involve further exploration of its neuroprotective and anti-inflammatory properties . The development of novel scaffolds of triazole-pyrimidine-based compounds can potentially be developed as neuroprotective and anti-neuroinflammatory agents .

properties

IUPAC Name

7-methyl-N-(2-methylsulfanylphenyl)-4-oxopyrido[1,2-a]pyrimidine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O2S/c1-11-7-8-15-18-9-12(17(22)20(15)10-11)16(21)19-13-5-3-4-6-14(13)23-2/h3-10H,1-2H3,(H,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIVRDHORTXZHLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C(=NC=C(C2=O)C(=O)NC3=CC=CC=C3SC)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-methyl-N-(2-(methylthio)phenyl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide

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